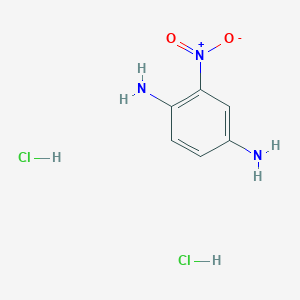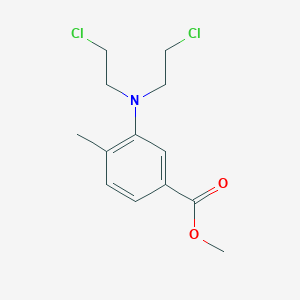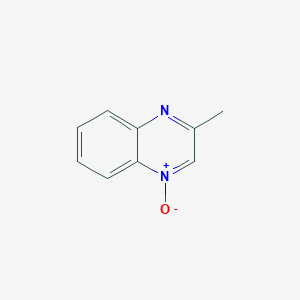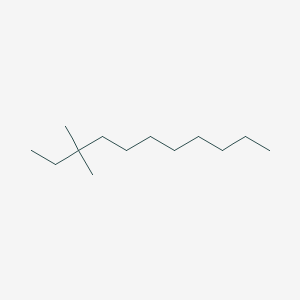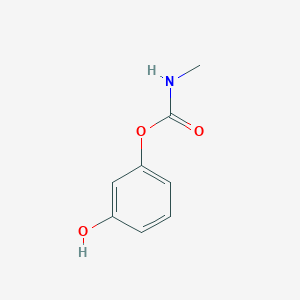
8-Brom-1,6-Naphthyridin
Übersicht
Beschreibung
8-Bromo-1,6-naphthyridine is a brominated naphthyridine derivative. Naphthyridines are a class of compounds that are structurally related to quinolines and are known for their diverse pharmacological activities. The presence of a bromine atom in the compound suggests potential reactivity that could be exploited in various chemical transformations.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been reported in the literature. For instance, methyl-substituted tetrahydro-1,6-naphthyridines were synthesized through chemical modification of pyridine derivatives. The synthesis involved the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation, indicating a multi-step process that could potentially be adapted for the synthesis of 8-Bromo-1,6-naphthyridine .
Molecular Structure Analysis
While the specific molecular structure analysis of 8-Bromo-1,6-naphthyridine is not detailed in the provided papers, the general structure of naphthyridines consists of a two-ring system with nitrogen atoms at the 1 and 8 positions. The addition of a bromine atom at the 8 position would likely influence the electronic properties of the molecule and could affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives can be quite varied. For example, 2-substituted 1,8-naphthyridines have been prepared and their reactivity explored. The decarboxylation of 3-carboxylic acids was used to prepare these derivatives, and a new synthesis route for 2-hydroxy-1,8-naphthyridine was developed using 3-bromomethyl-2-nitropyridine . These reactions suggest that 8-Bromo-1,6-naphthyridine could also undergo various chemical transformations, potentially including substitution reactions due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-1,6-naphthyridine are not explicitly described in the provided papers. However, the papers do mention the use of spectroscopic techniques such as ultraviolet (u.v.), infrared (i.r.), and nuclear magnetic resonance (n.m.r.) to characterize the compounds . These techniques would be essential in determining the physical and chemical properties of 8-Bromo-1,6-naphthyridine, such as its absorbance characteristics, functional group presence, and molecular conformation.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
1,6-Naphthyridine, einschließlich 8-Brom-1,6-Naphthyridin, wurden auf ihre potenziellen Antitumor-Eigenschaften untersucht . Sie haben vielversprechende Ergebnisse in verschiedenen Krebszelllinien gezeigt. Die Struktur-Aktivitäts-Beziehung (SAR) zusammen mit molekularen Modellierungsstudien wurde verwendet, um die Antitumoraktivität mit 1,6-Naphthyridinen zu korrelieren .
Anti-HIV-Aktivität
Diese Verbindungen wurden auch auf ihre Anti-HIV-(Humanes Immundefizienz-Virus)-Eigenschaften untersucht . Die Fähigkeit, die Replikation von HIV zu hemmen, macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer antiretroviraler Medikamente .
Antibakterielle Aktivität
1,6-Naphthyridine haben eine antibakterielle Aktivität gezeigt, was sie im Kampf gegen verschiedene bakterielle und Pilzinfektionen nützlich macht .
Analgetische Eigenschaften
Es wurde festgestellt, dass diese Verbindungen analgetische (schmerzlindernde) Eigenschaften besitzen . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel .
Entzündungshemmende Aktivität
1,6-Naphthyridine haben eine entzündungshemmende Aktivität gezeigt . Sie könnten möglicherweise zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden .
Antioxidative Aktivität
Diese Verbindungen haben eine antioxidative Aktivität gezeigt
Wirkmechanismus
Target of Action
8-Bromo-1,6-naphthyridine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Mode of Action
It has been suggested that it could involve a novel mechanism of action, as it remains active against strains of human cytomegalovirus (hcmv) that are resistant to other antiviral drugs . This suggests that it may interact with its targets in a unique way, leading to changes that inhibit the replication of the virus.
Biochemical Pathways
For instance, in its role as an anticancer agent, it may interfere with cell proliferation and survival pathways, leading to the death of cancer cells
Result of Action
The molecular and cellular effects of 8-Bromo-1,6-naphthyridine’s action are likely to be diverse, given its wide range of biological activities. For instance, in its role as an anticancer agent, it may induce apoptosis or inhibit proliferation in cancer cells . As an antiviral agent, it may inhibit the replication of viruses within host cells .
Eigenschaften
IUPAC Name |
8-bromo-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBNZTONCGWKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355779 | |
| Record name | 8-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17965-74-1 | |
| Record name | 8-Bromo-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


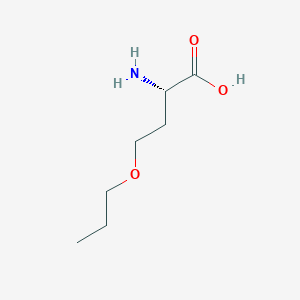


![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)
